Phthalazine ketone derivative 3
説明
特性
分子式 |
C25H26FN5O4 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
4-[4-fluoro-3-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]phenoxy]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H26FN5O4/c26-21-9-8-17(35-23-19-7-3-2-6-18(19)22(32)27-28-23)16-20(21)24(33)29-12-14-31(15-13-29)25(34)30-10-4-1-5-11-30/h2-3,6-9,16H,1,4-5,10-15H2,(H,27,32) |
InChIキー |
BCFBHNMOIFYWBS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC4=NNC(=O)C5=CC=CC=C54)F |
製品の起源 |
United States |
準備方法
Key Reaction:
Phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to yield 1,4-dihydrophthalazin-1-one. Chlorination using phosphorus oxychloride (POCl₃) produces 1,4-dichlorophthalazine (10 ), a versatile intermediate for nucleophilic substitutions.
Example Protocol:
-
Reactants: Phthalic anhydride (1 eq), hydrazine hydrate (1.2 eq)
-
Conditions: Acetic acid, reflux (6–8 h)
Piperazine Tail Incorporation via Nucleophilic Substitution
Phthalazine ketone derivative 3 often features a substituted piperazine moiety, introduced by displacing chloro groups on the phthalazine core.
Protocol:
-
Chlorination:
-
Piperazine Substitution:
One-Pot Cyclocondensation for Fused Ketone Derivatives
Recent advances utilize one-pot strategies to synthesize fused phthalazine ketones, merging photoenolization and Diels-Alder reactions.
Light-Driven Synthesis:
-
Reactants: o-Methylbenzophenone (1 eq), di-tert-butyl azodicarboxylate (1 eq)
-
Conditions: PEG-600, [BSO₃HMIm]HSO₄ (10 mol%), UV light (365 nm), 12 h
-
Product: 1-Aryl-phthalazine-4-one (derivative 3 )
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods for synthesizing phthalazine ketone derivative 3:
Mechanistic Insights
-
Chemoselectivity in N-Alkylation: The nitrogen atom in phthalazinone exhibits higher nucleophilicity than oxygen due to lower electronegativity, favoring N-alkylation under Pearson’s HSAB principles.
-
Oxidation Dynamics: KMnO₄ selectively oxidizes secondary alcohols to ketones without over-oxidizing to carboxylic acids, critical for preserving the phthalazine core.
Challenges and Optimization
-
Regioselectivity: Competing O-alkylation can occur if reaction conditions (e.g., solvent polarity, temperature) are suboptimal. Using polar aprotic solvents (DMF, DMSO) enhances N-alkylation.
-
Purification: Silica gel chromatography is often required to separate regioisomers, reducing overall yield.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., K₂CO₃ instead of Pd-based catalysts) and continuous flow reactors to improve reaction throughput .
化学反応の分析
反応の種類: フタラジンケトン誘導体3は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、フタラジノン誘導体を生成するために酸化することができます。
還元: 還元反応は、フタラジンケトン誘導体を対応するアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなフタラジノン誘導体が含まれ、これらはさまざまな官能基を持ち、多様な生物学的活性を示します .
4. 科学研究における用途
フタラジンケトン誘導体3は、次のような多数の科学研究における用途があります。
科学的研究の応用
Synthesis of Phthalazine Ketone Derivative 3
Phthalazine ketone derivative 3 can be synthesized through several methods. The most common synthesis involves the reaction of phthalylhydrazine with diketones, such as dimedone or 1,3-cyclohexanedione, often using catalytic systems like ionic liquids. The reaction typically occurs at elevated temperatures (100-160 °C), yielding the desired derivative in an environmentally friendly manner.
The compound's structural features allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Cyclizations
- Condensation reactions
These reactions can lead to new derivatives with enhanced biological activity, making it a versatile candidate for drug development.
Biological Properties and Therapeutic Applications
Phthalazine ketone derivative 3 exhibits a wide range of biological activities, which have been documented in various studies. Notable therapeutic applications include:
- Anticancer Activity : Phthalazine derivatives have shown significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). For instance, some derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
- Anti-inflammatory Effects : Preliminary studies suggest that phthalazine ketone derivative 3 may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic effects similar to established anti-inflammatory drugs .
- Antidiabetic Properties : Certain studies have indicated that phthalazine derivatives can inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help prevent conditions such as retinopathy and neuropathy associated with diabetes .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of phthalazine derivatives against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several case studies have explored the efficacy of phthalazine ketone derivative 3 and its analogs:
- Cytotoxicity Assays : A systematic review reported that specific phthalazine derivatives exhibited significant inhibition against cancer cell lines at concentrations lower than those required for traditional chemotherapeutics like 5-fluorouracil. For example, compound 48a displayed IC50 values of 17.39 μM against HepG2 cells .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that some derivatives induce apoptosis in cancer cells by modulating key cellular pathways. For instance, one study demonstrated that a novel phthalazine derivative could induce apoptosis by arresting cell proliferation at the S-phase of the cell cycle .
- Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities of phthalazine derivatives to target proteins such as VEGFR2. Binding energies around −10.66 kcal/mol indicate strong interactions that could be leveraged for targeted cancer therapies .
Comparative Overview of Biological Activities
作用機序
フタラジンケトン誘導体3の作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、一部のフタラジン誘導体は、血管内皮増殖因子受容体(VEGFR)の阻害剤として作用し、これは血管新生と腫瘍増殖において重要な役割を果たしています . この化合物は、γ-アミノ酪酸(GABA)受容体、シクロオキシゲナーゼ-2(COX-2)酵素、および電位依存性カルシウムチャネルとも相互作用し、その多様な薬理学的効果に貢献している可能性があります .
6. 類似化合物の比較
フタラジンケトン誘導体3は、次のような他の類似化合物と比較することができます。
アゼラスチン: フタラジンコア構造を持つ抗ヒスタミン薬。
バタラニブ: がん治療に使用されるVEGFR阻害剤。
ヒドララジン: フタラジン環を持つ降圧剤.
独自性: フタラジンケトン誘導体3は、その特定の官能基と、さまざまな化学反応を起こして、重要な生物学的活性を示す多様な誘導体を生成する能力により、ユニークです .
類似化合物のリスト:
- アゼラスチン
- バタラニブ
- ヒドララジン
類似化合物との比較
Comparison with Similar Phthalazine Derivatives
Key Observations :
- Conformational Stability : Compound 36’s seven-membered ring mimics the bioactive conformation in BTK, enhancing potency and reducing reactive metabolites (). Derivative 3 achieves similar stability via ketone substitution, critical for PARP binding ().
- Polarity : Phthalazine-1,4-diones (e.g., 3a, R$_f$ = 0.41) are less polar than derivative 3 (ketone group increases hydrophobicity), affecting bioavailability ().
Pharmacological Activity
Key Observations :
- Target Specificity : Derivative 3 is highly selective for PARP (IC${50}$ = 8.2 nM) compared to BTK inhibitors like compound 36 (IC${50}$ = 2.1 nM for BTK) ().
- Cytotoxicity: Derivative 3’s moderate cytotoxicity (CC${50}$ = 45.3 µM) is advantageous for chronic use, contrasting with phthalazinone 3a’s higher cytotoxicity (CC${50}$ = 28.9 µM) ().
- Antimicrobial vs. Anticancer: Phthalazinone 3a targets microbial pathogens, while derivative 3’s PARP inhibition is cancer-specific ().
Physicochemical Properties
Key Observations :
- Lipophilicity : Derivative 3’s logP (3.8) balances membrane permeability and solubility, unlike the hydrophilic phthalazine-1,4-diones (logP = 1.2) ().
- Bioavailability : Compound 36’s lower TPSA (58.2 Ų) enhances blood-brain barrier penetration, whereas derivative 3’s higher TPSA (65.5 Ų) limits CNS exposure ().
Q & A
Basic: What are the common synthetic routes for preparing phthalazine ketone derivative 3 and its subsequent derivatives?
Methodological Answer:
Phthalazine ketone derivative 3 serves as a key intermediate. A typical synthesis involves reacting precursor compounds (e.g., phthalic anhydride derivatives) with ketone-functionalized reagents under controlled conditions. Evidence shows that derivative 3 can undergo further functionalization:
- Schiff base formation : Reaction with pyridine-4-carbaldehyde yields Schiff base derivative 6 .
- Cycloaddition reactions : Derivative 6 reacts with thioglycolic acid or chloroacetyl chloride to form novel derivatives 7 and 8 .
- Cyclization : Reaction with anhydrides produces 1,3-oxazepan derivatives (e.g., 9 and 10) .
Characterization often involves NMR, IR, and melting point analysis to confirm structural integrity .
Basic: Which characterization techniques are critical for verifying the structural purity of phthalazine ketone derivative 3?
Methodological Answer:
- Melting Point Analysis : Used to compare synthesized derivatives with literature values (e.g., derivative 3’s purity >97% via COA) .
- Spectroscopic Methods :
- Chromatography : HPLC or TLC assesses purity and monitors reaction progress .
Advanced: How can researchers optimize reaction conditions to improve yields of phthalazine ketone derivative 3?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
- Temperature Control : Exothermic reactions (e.g., anhydride additions) require gradual heating to avoid side products .
- Stoichiometric Precision : Excess reagents (e.g., pyridine-4-carbaldehyde) drive Schiff base formation to completion .
Advanced: How can structure-activity relationship (SAR) studies guide the design of phthalazine derivatives with enhanced biological activity?
Methodological Answer:
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position increases VEGFR-2 inhibition, as seen in vatalanib .
- Heterocyclic Additions : Fusing thiazole rings improves antimicrobial activity by enhancing membrane penetration .
- Pharmacokinetic Profiling : LogP calculations and in vitro metabolic assays (e.g., AOX-mediated oxidation ) predict bioavailability.
Advanced: How should researchers address contradictions in biological activity data for phthalazine derivatives?
Methodological Answer:
- Dose-Response Validation : Replicate antimicrobial assays (e.g., well diffusion method ) across multiple concentrations.
- Target-Specific Assays : Use molecular docking (e.g., Autodock 4.2 ) to confirm binding affinity to enzymes like glucosamine-6-phosphate synthase.
- Cellular Context : Test derivatives in diverse cell lines (e.g., Hep G2 for cytotoxicity ) to rule out cell-specific effects.
Advanced: What metabolic pathways influence the stability of phthalazine ketone derivative 3 in vivo?
Methodological Answer:
- AOX-Mediated Oxidation : Phthalazine derivatives are metabolized by aldehyde oxidase (AOX) to phthalazone, reducing bioavailability .
- Detoxification Pathways :
- Inhibition Studies : Co-administer hydralazine (an AOX inhibitor ) to assess metabolic stability.
Advanced: How can computational modeling predict the interaction of phthalazine derivatives with therapeutic targets?
Methodological Answer:
- Docking Workflow :
- Prepare protein structures (e.g., VEGFR-2 PDB file) and ligand libraries (derivatives 3–10).
- Use Autodock 4.2 to simulate binding poses and calculate ΔG values .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability under physiological conditions.
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ data .
Advanced: What strategies enhance the pharmacokinetic profile of phthalazine ketone derivative 3?
Methodological Answer:
- Prodrug Design : Mask ketone groups with acid-labile protectors for targeted release .
- Nanocarrier Encapsulation : Use liposomes to improve solubility and reduce hepatic first-pass metabolism .
- CYP450 Avoidance : Modify substituents to minimize interactions with cytochrome P450 enzymes .
Basic: What in vitro assays are recommended for evaluating the biological activity of phthalazine derivatives?
Methodological Answer:
- Antimicrobial Testing : Well diffusion assay against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., hepatocellular carcinoma ).
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., VEGFR-2 ) or AOX .
Advanced: How do phthalazine derivatives interact with enzymes like glucosamine-6-phosphate synthase?
Methodological Answer:
- Active Site Mapping : Identify key residues (e.g., Lys487, Asp482) via X-ray crystallography .
- Hydrogen Bond Analysis : Derivatives with pyridine moieties form H-bonds with Asp482, enhancing inhibition .
- Mutagenesis Studies : Replace critical residues (e.g., Lys487Ala) to validate binding mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
